

Molecular formula and properties of Risperidone

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An In-depth Technical Guide on Risperidone: Molecular Profile, Properties, and Methodologies

Abstract

Risperidone is a second-generation (atypical) antipsychotic agent widely utilized in the management of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2] Belonging to the benzisoxazole class of derivatives, its therapeutic efficacy is primarily attributed to its potent antagonism of serotonin type 2A (5-HT_{2A}) and dopamine type 2 (D₂) receptors.[1][3][4] This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, pharmacodynamics, and pharmacokinetics of Risperidone. Detailed experimental protocols for its characterization and synthesis are presented, supplemented by structured data tables and workflow visualizations to serve as a resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Risperidone is chemically designated as 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. It is a white to slightly beige powder, practically insoluble in water, but freely soluble in methylene chloride and soluble in methanol. Its core structure is a pyridopyrimidine moiety linked to a fluoro-benzisoxazolyl-piperidine group.

Property	Value	Reference
Molecular Formula	C23H27FN4O2	
Molecular Weight	410.49 g/mol	
Monoisotopic Mass	410.211804333 g/mol	
IUPAC Name	3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one	
XLogP3	2.7	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	6	
Topological Polar Surface Area	61.9 Å ²	

Pharmacodynamics and Mechanism of Action

The therapeutic action of Risperidone is mediated through a combination of receptor antagonisms. While its precise mechanism is not fully elucidated, its efficacy in treating schizophrenia is thought to stem from the blockade of D2 receptors in the mesolimbic pathway, which alleviates positive symptoms, and its antagonism of 5-HT_{2A} receptors. Risperidone exhibits a high affinity for 5-HT_{2A} receptors, which is approximately 10-20 times greater than its affinity for D2 receptors. This high 5-HT_{2A}/D2 affinity ratio is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to first-generation antipsychotics.

Risperidone also demonstrates significant antagonist activity at α ₁-adrenergic, α ₂-adrenergic, and H₁ histaminergic receptors, which may contribute to some of its therapeutic and adverse effects, such as orthostatic hypotension and sedation.

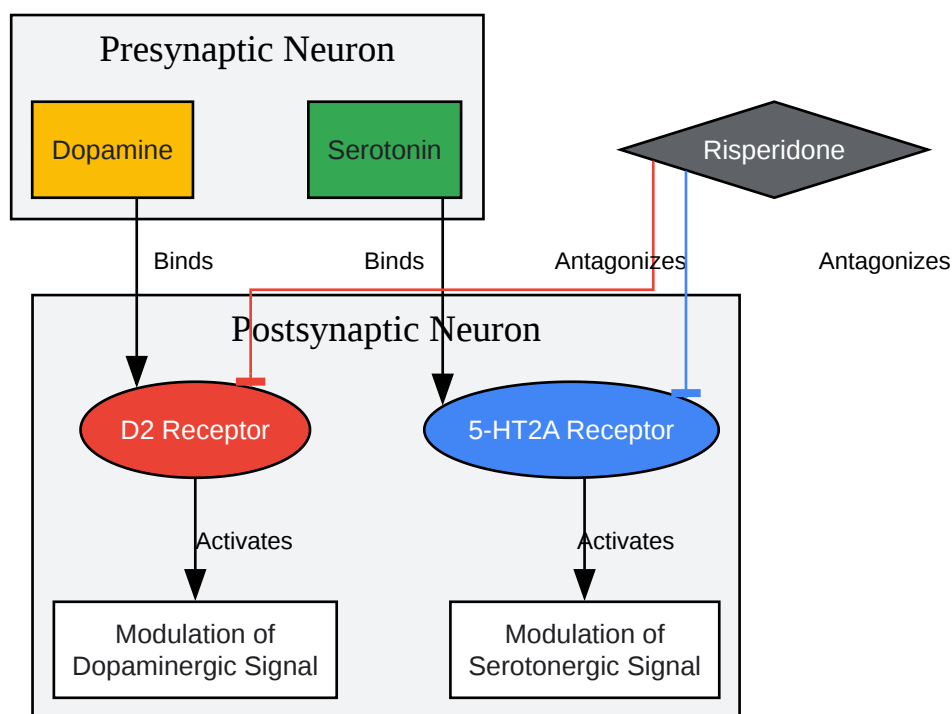
Receptor Binding Profile

The binding affinities of Risperidone for various neurotransmitter receptors are summarized below. The inhibition constant (K_i) is inversely proportional to binding affinity.

Receptor	K_i Value (nM)	Reference
Serotonin 5-HT _{2A}	0.16 - 0.2	
Dopamine D ₂	3.13 - 3.2	
α 1-Adrenergic	0.8	
Histamine H ₁	2.23 - 20	
α 2-Adrenergic	7.54	
Dopamine D ₄	7.3	
Serotonin 5-HT _{2C}	50	
Dopamine D ₁	240	
Serotonin 5-HT _{1A}	420	
Muscarinic M ₁	>10,000	

Signaling Pathways

The primary signaling pathway involves the competitive antagonism of D₂ and 5-HT_{2A} receptors, which modulates downstream dopaminergic and serotonergic neurotransmission. Blockade of these receptors is thought to reduce the overactivity in the mesolimbic and mesocortical pathways associated with schizophrenia.



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Caption: Risperidone's primary mechanism of action.

Pharmacokinetics

Risperidone is well-absorbed after oral administration, with an absolute bioavailability of 70%. It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 9-hydroxyrisperidone (paliperidone). This metabolite has a pharmacological activity similar to the parent drug, and the clinical effect is a result of the combined concentrations of Risperidone and 9-hydroxyrisperidone (the "active moiety").

Parameter	Value	Reference
Bioavailability (Oral)	70%	
Volume of Distribution	1-2 L/kg	
Plasma Protein Binding	Risperidone: ~90% hydroxyrisperidone: ~77%	
Primary Metabolism	Hepatic, via CYP2D6 hydroxylation	
Elimination Half-Life (Active Moiety)	~20 hours	
Time to Steady State (Active Moiety)	5-6 days	
Excretion	Primarily renal (urine)	

Experimental Protocols

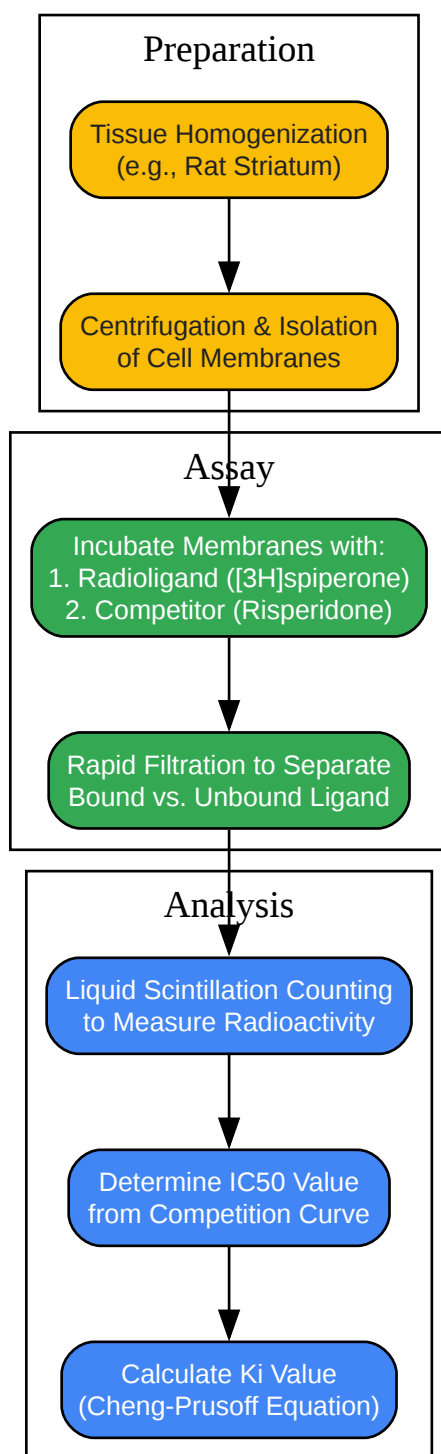
In Vitro Receptor Binding Affinity Assay

This protocol describes a standard competitive radioligand binding assay to determine the affinity (K_i) of Risperidone for a specific receptor, such as the dopamine D2 receptor.

Methodology:

- **Membrane Preparation:** A tissue source rich in the target receptor (e.g., rat striatal tissue for D2 receptors) is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction.
- **Assay Incubation:** The membrane preparation is incubated with a specific radioligand (e.g., [3 H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of the competitor drug (Risperidone).
- **Separation:** The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of Risperidone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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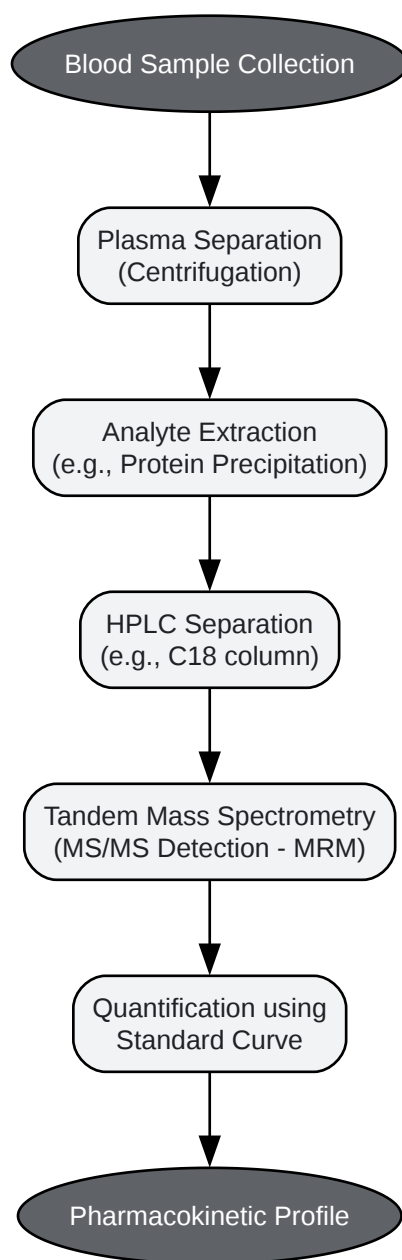
Caption: Workflow for an in vitro receptor binding assay.

Pharmacokinetic Analysis via LC-MS/MS

This protocol outlines the quantification of Risperidone and its metabolite, 9-hydroxyrisperidone, in plasma samples.

Methodology:

- **Sample Collection:** Blood samples are collected from subjects at various time points following drug administration. Plasma is separated by centrifugation.
- **Sample Preparation:** An internal standard is added to the plasma samples. The analytes (Risperidone and 9-hydroxyrisperidone) are extracted from the plasma matrix using protein precipitation or liquid-liquid extraction.
- **Chromatographic Separation:** The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated on a C18 column using a specific mobile phase gradient.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The analytes are ionized (e.g., by electrospray ionization) and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for quantification. For instance, for Risperidone, the transition m/z 411.1 > 190.9 might be monitored.
- **Data Analysis:** A standard curve is generated using known concentrations of the analytes. The concentrations of Risperidone and 9-hydroxyrisperidone in the unknown samples are determined by comparing their peak area ratios (analyte/internal standard) to the standard curve.



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Caption: Experimental workflow for pharmacokinetic analysis.

Synthesis of Risperidone

A common synthetic route for Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a suitable chloroethyl-pyridopyrimidinone derivative.

Methodology:

- **Reactant Preparation:** The two key intermediates, 6-fluoro-3-(4-piperidiny)-1,2-benzisoxazole hydrochloride (1) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (2), are prepared or sourced commercially.
- **Condensation Reaction:** The intermediates are refluxed in a suitable solvent (e.g., methanol) in the presence of a base (e.g., sodium bicarbonate or potassium carbonate) and optionally a catalyst like potassium iodide. The base neutralizes the HCl formed during the reaction, driving the N-alkylation forward.
- **Work-up and Isolation:** After the reaction is complete (monitored by TLC or HPLC), the solvent is removed under vacuum. The residue is taken up in water and extracted with an organic solvent like methylene dichloride.
- **Purification:** The crude product obtained after concentrating the organic extracts is purified, typically by recrystallization from a suitable solvent system, to yield pure Risperidone.

Conclusion

Risperidone's clinical utility is rooted in its unique pharmacodynamic profile, characterized by potent 5-HT_{2A} and D₂ receptor antagonism. Its physicochemical properties and pharmacokinetic profile, including its extensive metabolism to an active metabolite, are critical determinants of its therapeutic window and dosing regimen. The experimental methodologies detailed herein provide a foundational framework for the continued investigation, characterization, and quality control of this important antipsychotic agent in research and development settings.

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